3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. Fluorinated compounds are known for their unique properties and wide applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as Selectfluor or xenon difluoride. These reactions are usually carried out under controlled conditions to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The scalability of the synthesis process is crucial for meeting the demand for this compound in various applications. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the molecule can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered properties.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the design and synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, the compound can interact with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding interactions with these targets, leading to increased potency and selectivity. The compound can also modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-fluoropyrrolidine hydrochloride: A similar compound with one fluorine atom on the pyrrolidine ring.
3,3-difluoropyrrolidine hydrochloride: Another related compound with two fluorine atoms on the pyrrolidine ring.
Uniqueness
3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the fluorine atom can improve its binding interactions with molecular targets .
Properties
IUPAC Name |
3-fluoro-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)1-2-10-3-4;/h10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXRZFKUHSIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-61-2 |
Source
|
Record name | 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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